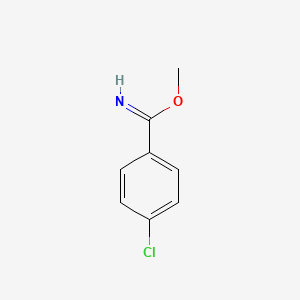

Benzenecarboximidic acid, 4-chloro-, methyl ester

Description

Benzenecarboximidic acid, 4-chloro-, methyl ester (molecular formula: C₈H₈ClNO) is an aromatic imidic acid ester characterized by a benzene ring substituted with a chlorine atom at the para position and a carboximidic acid group esterified with methanol. This compound is structurally defined by the imidic acid functional group (NH adjacent to a carbonyl group), which distinguishes it from carboxylic acid derivatives.

Properties

IUPAC Name |

methyl 4-chlorobenzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETTYEFTHBHGHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329920 | |

| Record name | Benzenecarboximidic acid, 4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39083-17-5 | |

| Record name | Benzenecarboximidic acid, 4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenecarboximidic acid, 4-chloro-, methyl ester typically involves the reaction of 4-chlorobenzonitrile with methanol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate imidate, which is then esterified to form the final product. The reaction conditions often include elevated temperatures and the use of acidic or basic catalysts to facilitate the conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidic acid, 4-chloro-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-chlorobenzoic acid.

Reduction: Formation of 4-chlorobenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarboximidic acid, 4-chloro-, methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzenecarboximidic acid, 4-chloro-, methyl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active carboximidic acid, which can then interact with enzymes or receptors. The chlorine atom on the benzene ring may enhance the compound’s binding affinity to certain targets, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenecarboximidic Acid Derivatives

(a) Benzenecarboximidic Acid, Ethyl Ester (CAS 825-60-5)

- Formula: C₉H₁₁NO.

- Molecular Weight : 149.19 g/mol.

- Key Differences : Ethyl ester substituent instead of methyl; lacks the para-chloro group.

- Reactivity : The ethyl group may slightly reduce electrophilicity compared to the methyl ester due to steric effects.

(b) N-Cyanobenzenecarbimidic Acid Methyl Ester (CAS 6041-23-2)

- Formula : C₉H₈N₂O.

- Molecular Weight : 160.17 g/mol.

- Key Differences: Incorporates a cyano (-CN) group on the imidic nitrogen, enhancing electrophilicity and reactivity toward nucleophiles.

- Physical Properties : Boiling point 115–125°C at 0.3 Torr; density ~1.02 g/cm³.

(c) Benzenecarboximidic Acid, 4-Bromo-, Methyl Ester, Hydrochloride

Chlorinated Aromatic Esters with Different Functional Groups

(a) Methyl 4-Chlorophenylacetate (CAS 52449-43-1)

- Formula : C₉H₉ClO₂.

- Molecular Weight : 184.62 g/mol.

- Key Differences : Phenylacetic acid ester (CH₂COOCH₃) instead of imidic acid.

- Reactivity : Less electrophilic than carboximidic esters due to the absence of the imidic NH group.

(b) Benzoic Acid, 3-Chloro-, Methyl Ester

Pharmacologically Relevant Derivatives

Finerenone Impurities ()

- Impurity A: Benzenecarboximidic acid, 4-[3-(aminocarbonyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridin-4-yl]-3-methoxy-, methyl ester.

- Impurity D : Ethyl ester analog of Impurity A.

- Key Insights : The 4-chloro substituent in the target compound may enhance binding affinity in drug-receptor interactions compared to methoxy or ethoxy groups.

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Benzenecarboximidic acid, 4-chloro-, methyl ester | C₈H₈ClNO | 169.61 | Not reported | ~1.1 (estimated) |

| Benzenecarboximidic acid, ethyl ester | C₉H₁₁NO | 149.19 | Not reported | ~1.0 |

| N-Cyanobenzenecarbimidic acid methyl ester | C₉H₈N₂O | 160.17 | 115–125 (0.3 Torr) | 1.02 |

| Methyl 4-chlorophenylacetate | C₉H₉ClO₂ | 184.62 | ~423 (predicted) | 1.21 |

Biological Activity

Benzenecarboximidic acid, 4-chloro-, methyl ester, also known as methyl 4-chlorobenzoate, is a compound of interest in various fields, including medicinal chemistry and agrochemicals. Its biological activity has been studied for potential applications in pharmaceuticals and agriculture. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.

- Chemical Formula : C₈H₇ClO₂

- Molecular Weight : 170.593 g/mol

- CAS Number : 1126-46-1

- IUPAC Name : Methyl 4-chlorobenzoate

The biological activity of methyl 4-chlorobenzoate can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Properties : Research indicates that methyl 4-chlorobenzoate may inhibit pro-inflammatory cytokines, thereby reducing inflammation in biological systems.

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

Biological Activity Data Table

| Biological Activity | Test Organism | Concentration | Effect Observed |

|---|---|---|---|

| Antimicrobial | E. coli | 100 µg/mL | Inhibition of growth |

| Antimicrobial | S. aureus | 50 µg/mL | Inhibition of growth |

| Anti-inflammatory | Human cells | 10 µM | Reduced cytokine release |

| Antioxidant | DPPH assay | Varies | Scavenging activity observed |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study published in the Journal of Natural Products evaluated the antimicrobial activity of various benzoate esters, including methyl 4-chlorobenzoate. The results indicated a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic applications . -

Anti-inflammatory Effects :

Research conducted by Cha et al. (2014) demonstrated that methyl 4-chlorobenzoate reduced the expression of inflammatory markers in human cell lines. This study highlights its potential application in treating inflammatory diseases . -

Antioxidant Properties :

A recent investigation into the antioxidant capacity of methyl 4-chlorobenzoate revealed that it effectively scavenged DPPH radicals in vitro, indicating its potential use as a dietary supplement to combat oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structure of benzenecarboximidic acid, 4-chloro-, methyl ester?

- Methodology :

- Mass Spectrometry (MS) : Compare experimental fragmentation patterns with reference data from the EPA/NIH Mass Spectral Database (e.g., molecular ion peaks at m/z 170 for C₈H₆ClO₂ ).

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the methyl ester group (e.g., a singlet at ~3.9 ppm for the methyl protons) and the chloro-substituted benzene ring (aromatic protons in the 7.0–8.0 ppm range) .

- Chromatographic Retention Data : Use retention indices from GC or HPLC coupled with NIST reference data to validate purity .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodology :

- Reaction Condition Screening : Test catalysts (e.g., H₂SO₄ or DMAP) for esterification of 4-chlorobenzenecarboximidic acid with methanol. Monitor reaction progress via TLC or in-situ FTIR for carbonyl group formation .

- Purification Strategies : Use column chromatography with gradients of ethyl acetate/hexane to separate the ester from unreacted acid or hydroxyl intermediates .

Advanced Research Questions

Q. What analytical challenges arise when detecting trace amounts of this compound in recycled polymers, and how can they be resolved?

- Methodology :

- Non-Target Screening : Employ GC×GC-TOF/MS to resolve co-eluting peaks in complex matrices (e.g., recycled polyolefins). Use spectral libraries (e.g., NIST) for identification .

- Quantification via Isotope Dilution : Spike samples with -labeled internal standards to correct for matrix effects and ionization variability .

Q. How does the hydrolytic stability of this ester vary under different pH and temperature conditions?

- Methodology :

- Kinetic Studies : Conduct accelerated degradation experiments in buffered solutions (pH 2–12) at 25–60°C. Monitor hydrolysis via HPLC-UV at 254 nm.

- Mechanistic Insights : Use -NMR to track the disappearance of the methyl ester peak and the emergence of carboxylic acid signals. Activation energy () can be calculated using the Arrhenius equation .

Q. What discrepancies exist in reported mass spectral data for this compound, and how should researchers validate conflicting results?

- Methodology :

- Cross-Database Validation : Compare fragmentation patterns across EPA/NIH, NIST, and peer-reviewed literature. For example, verify the presence of a base peak at m/z 170 (C₈H₆ClO₂⁺) and secondary peaks at m/z 135 (loss of Cl) .

- High-Resolution MS (HRMS) : Confirm exact masses using Q-TOF instruments to resolve isobaric interferences (e.g., distinguishing C₈H₆ClO₂⁺ from C₉H₁₀O₃⁺) .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s boiling point: How to reconcile experimental vs. estimated values?

- Resolution :

- Experimental Verification : Use microdistillation under reduced pressure (e.g., 10 mmHg) to measure boiling points. Literature reports cite 136–137°C at 10 mmHg, conflicting with estimated values from QSPR models .

- Thermogravimetric Analysis (TGA) : Validate thermal stability thresholds to ensure boiling point measurements are not confounded by decomposition .

Applications in Pharmaceutical Research

Q. How is this compound implicated as a process-related impurity in drug synthesis (e.g., finerenone), and what mitigation strategies exist?

- Methodology :

- Impurity Profiling : Use LC-MS/MS to detect trace levels (ppm) in active pharmaceutical ingredients (APIs). Reference standards for benzenecarboximidic acid derivatives are critical for calibration .

- Process Optimization : Adjust reaction stoichiometry or solvent polarity to suppress esterification side reactions during API synthesis .

Safety and Handling

Q. What are the recommended storage conditions to prevent degradation?

- Methodology :

- Stability Studies : Store samples in amber vials under inert gas (N₂/Ar) at –20°C to inhibit hydrolysis and photodegradation. Monitor via periodic HPLC analysis .

- Risk Mitigation : Use sealed, dry containers to avoid moisture ingress, which accelerates ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.